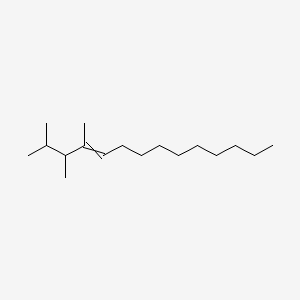
Agn-PC-0jsqgg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jsqgg is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jsqgg typically involves several synthetic routes, including template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its specific reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The polyol method is particularly favored in industrial settings due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jsqgg undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield pure metals or reduced compounds.
Scientific Research Applications
Agn-PC-0jsqgg has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound is studied for its potential use in biological imaging and as a biosensor.
Mechanism of Action
The mechanism by which Agn-PC-0jsqgg exerts its effects involves several molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to various biochemical responses. The compound’s high reactivity allows it to participate in redox reactions, which can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Agn-PC-0jsqgg include:
- Agn-PC-0jrxgp
- Agn-PC-0CUK9P
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance, such as in advanced materials and biomedical applications.
Properties
CAS No. |
55103-81-6 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2,3,4-trimethyltetradec-4-ene |
InChI |
InChI=1S/C17H34/c1-6-7-8-9-10-11-12-13-14-16(4)17(5)15(2)3/h14-15,17H,6-13H2,1-5H3 |
InChI Key |
YVJSZHABCUOPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















